Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-
Description
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- is a chiral sulfinyl-substituted aromatic aldehyde. The sulfinyl group (S=O) at the 2-position of the benzene ring introduces significant polarity and stereochemical complexity, distinguishing it from simpler alkyl or halogen-substituted analogs.
Properties
CAS No. |
794525-98-7 |
|---|---|
Molecular Formula |
C15H14O2S |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]acetaldehyde |
InChI |
InChI=1S/C15H14O2S/c1-12-6-8-14(9-7-12)18(17)15-5-3-2-4-13(15)10-11-16/h2-9,11H,10H2,1H3/t18-/m0/s1 |
InChI Key |
BSERVJJSENUZQO-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CC=O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CC=O |
Origin of Product |
United States |
Preparation Methods
Procedure:
Sulfide Synthesis :
Asymmetric Oxidation :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10 mol% Ti(OiPr)₄ | |
| Temperature | −20°C → 4°C | |
| Oxidizer | TBHP (2 equiv) | |
| Isolated Yield | 65–72% |
Chiral Auxiliary-Mediated Synthesis
This method employs a chiral auxiliary to control stereochemistry during sulfinyl group installation.
Procedure:
Auxiliary Attachment :
Sulfoxide Formation :
Advantages :
- High stereochemical control.
- Avoids transition-metal catalysts.
Limitations :
- Requires stoichiometric chiral auxiliaries, increasing cost.
Friedel-Crafts Sulfurization Followed by Oxidation
A two-step process leveraging Friedel-Crafts alkylation and subsequent oxidation.
Procedure:
Friedel-Crafts Reaction :
Oxidation to Sulfoxide :
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C | 78% |
| Oxidation | mCPBA, CHCl₃ | 82% |
Kinetic Resolution of Racemic Sulfoxides
Racemic sulfoxide mixtures are resolved using chiral stationary-phase chromatography or enzymatic methods.
Chromatographic Resolution:
Enzymatic Resolution:
- Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of acetylated sulfoxides.
- Conversion : 45–50% (remaining (S)-enantiomer >98% ee).
Comparative Analysis of Methods
| Method | ee (%) | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Asymmetric Oxidation | 78–92 | 65–72 | Moderate | Industrial |
| Chiral Auxiliary | >95 | 60–68 | High | Laboratory |
| Friedel-Crafts | 75 | 78–82 | Low | Pilot-scale |
| Kinetic Resolution | >99 | 40–50 | Very High | Niche |
Challenges and Optimization Strategies
- Oxidation Over-Run : Excessive oxidation converts sulfoxide to sulfone. Mitigated by controlling TBHP stoichiometry.
- Byproduct Formation : Use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) reduces side reactions in Friedel-Crafts steps.
- Temperature Sensitivity : Low-temperature (−20°C) oxidation improves enantioselectivity.
Industrial-Scale Considerations
The asymmetric oxidation route (Method 1) is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the acetaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzeneacetaldehyde compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Key Observations :
- Chirality: The S-configuration of the sulfinyl group introduces stereoselectivity, a feature absent in non-chiral analogs like 4-methylphenylacetaldehyde .
- Molecular Weight: Dimethylamino-substituted analogs (e.g., CAS 53868-38-5) exhibit higher molecular weights due to additional nitrogen and methyl groups .
Physicochemical and Functional Properties
Volatility and Odor Profiles
- Benzeneacetaldehyde Derivatives : Simple alkyl-substituted analogs like 4-methylphenylacetaldehyde are volatile (boiling point ~220°C) and contribute to "honey" or "floral" aromas in fermented products and rose cultivars .
- Fluorinated Derivatives : 2-(4-Fluorophenyl)acetaldehyde (CAS 1736-67-0) may exhibit altered electronic properties, impacting reactivity in nucleophilic additions .
Stability and Reactivity
- Thermal Stability : Benzeneacetaldehyde derivatives are heat-sensitive; for example, benzeneacetaldehyde is only detected during roasting at 150°C but degrades at higher temperatures .
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